molecular formula C20H19ClN2O4S B2958246 3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(morpholin-4-yl)quinoline CAS No. 866895-11-6

3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(morpholin-4-yl)quinoline

Cat. No.: B2958246
CAS No.: 866895-11-6
M. Wt: 418.89
InChI Key: MWWMXVHBBWKQBI-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(morpholin-4-yl)quinoline is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a chlorobenzenesulfonyl group, a methoxy group, and a morpholine ring attached to the quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(morpholin-4-yl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the quinoline core using methyl iodide and a base such as potassium carbonate.

    Attachment of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group can be introduced through a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride and a base such as triethylamine.

    Incorporation of the Morpholine Ring: The morpholine ring can be attached via a nucleophilic substitution reaction using morpholine and a suitable leaving group on the quinoline core.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(morpholin-4-yl)quinoline can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The chlorobenzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, sulfuric acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, triethylamine.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of sulfonamide and sulfonothioester derivatives.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(morpholin-4-yl)quinoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cellular functions such as growth, differentiation, and apoptosis.

Comparison with Similar Compounds

3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(morpholin-4-yl)quinoline can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-4-(morpholin-4-yl)quinoline: Differing by the presence of an additional methoxy group.

    3-(4-chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline: Differing by the substitution of the morpholine ring with a methylpiperazine ring.

    3-(4-chlorobenzenesulfonyl)-6-fluoro-4-(pyrrolidin-1-yl)quinoline: Differing by the substitution of the methoxy group with a fluoro group and the morpholine ring with a pyrrolidine ring.

These comparisons highlight the structural diversity and potential for varied biological activities among these compounds.

Properties

IUPAC Name

4-[3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S/c1-26-15-4-7-18-17(12-15)20(23-8-10-27-11-9-23)19(13-22-18)28(24,25)16-5-2-14(21)3-6-16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWMXVHBBWKQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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